4-(4-Ethylbenzoyl)isochinolin

Übersicht

Beschreibung

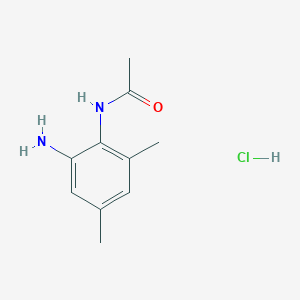

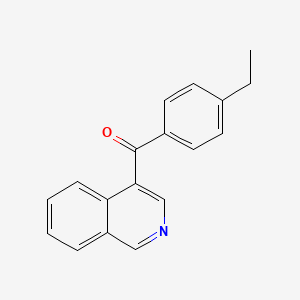

4-(4-Ethylbenzoyl)isoquinoline is a useful research compound. Its molecular formula is C18H15NO and its molecular weight is 261.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Ethylbenzoyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylbenzoyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese und Katalyse

4-(4-Ethylbenzoyl)isochinolin: wird in der organischen Synthese als Baustein für die Herstellung komplexer Molekülstrukturen verwendet. Seine Rolle in der Katalyse ist bedeutsam, da es Reaktionen unter milderen Bedingungen ermöglichen kann, was zu höheren Ausbeuten und weniger Nebenprodukten führt. Diese Verbindung ist besonders nützlich bei der Synthese von Isochinolin-Alkaloiden, die in vielen biologisch aktiven Produkten vorkommen .

Medizinische Chemie

In der medizinischen Chemie werden This compound-Derivate auf ihr therapeutisches Potenzial untersucht. Sie dienen als wichtige Zwischenprodukte bei der Entwicklung von Medikamenten mit Antikrebs-, Antimalaria- und anderen pharmakologischen Wirkungen. Die strukturelle Vielseitigkeit der Verbindung ermöglicht die Herstellung einer breiten Palette von bioaktiven Molekülen .

Arzneimittelentwicklung

Diese Verbindung ist ein wertvolles Gerüst in der Arzneimittelentwicklung aufgrund ihrer Chinolin-Kernstruktur, die in vielen Pharmazeutika vorkommt. Forscher nutzen ihre chemischen Eigenschaften, um neue Medikamente zu entwickeln, insbesondere für Krankheiten, bei denen Chinolin-Motive sich als wirksam erwiesen haben, wie z. B. Malaria und bestimmte Krebsarten .

Biochemische Forschung

In der Biochemie wird This compound verwendet, um Enzym-Substrat-Interaktionen zu untersuchen und die Mechanismen biochemischer Reaktionen zu erforschen. Seine Fähigkeit, an verschiedene Enzyme und Rezeptoren zu binden, macht es zu einem wichtigen Werkzeug, um biologische Prozesse auf molekularer Ebene zu verstehen .

Umweltchemie

Die Umweltauswirkungen von Isochinolin-Verbindungen, einschließlich This compound, werden in Bezug auf ihr Vorkommen in Erdöl, Kohleverarbeitung und Holzschutz untersucht. Forscher untersuchen die Abbauwege und die potenziellen ökologischen Auswirkungen dieser Verbindungen .

Farben- und Pigmentindustrie

Isochinolin-Derivate sind auch in der Farben- und Pigmentindustrie von Bedeutung. This compound kann zur Synthese verschiedener Farbstoffe für Textilien, Tinten und Beschichtungen verwendet werden. Seine chemische Stabilität und Lichtechtheit machen es zu einer bevorzugten Wahl für hochwertige Farbstoffe .

Wirkmechanismus

Biochemical Pathways

Isoquinolines can affect various biochemical pathways depending on their specific targets. Some isoquinolines have been found to have anti-cancer and anti-malarial activities .

Result of Action

Isoquinolines in general have been found to have a wide range of biological activities .

Eigenschaften

IUPAC Name |

(4-ethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMSQXPXSWVVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)

![4-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452782.png)